molecular formula C16H20ClN3S B12702250 Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-6-(cyclobutylmethyl)-4,5,6,7-tetrahydro-5-methyl- CAS No. 257891-80-8

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-6-(cyclobutylmethyl)-4,5,6,7-tetrahydro-5-methyl-

Cat. No.: B12702250
CAS No.: 257891-80-8
M. Wt: 321.9 g/mol
InChI Key: PKZAJUIHMAJLNC-UHFFFAOYSA-N
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Description

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-6-(cyclobutylmethyl)-4,5,6,7-tetrahydro-5-methyl- is a complex organic compound belonging to the benzodiazepine family Benzodiazepines are known for their wide range of applications, particularly in medicinal chemistry, due to their psychoactive properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione, 9-chloro-6-(cyclobutylmethyl)-4,5,6,7-tetrahydro-5-methyl- typically involves multi-step organic reactions. The process may start with the preparation of the benzodiazepine core, followed by the introduction of the imidazo and thione groups. Common reagents used in these reactions include chlorinating agents, cyclobutylmethyl halides, and methylating agents. Reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for large-scale operations, ensuring consistent quality control, and implementing efficient purification techniques. Industrial production may also involve the use of automated reactors and continuous flow systems to enhance productivity and reduce costs.

Chemical Reactions Analysis

Types of Reactions

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions may convert the thione group to a thiol or other reduced forms.

    Substitution: Halogen atoms, such as chlorine, can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Nucleophiles like amines, thiols, or alkoxides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as receptors or enzymes. The imidazo and thione groups play a crucial role in binding to these targets, modulating their activity. This can lead to various biological effects, such as altering neurotransmitter levels or inhibiting specific enzymatic pathways.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic properties.

    Clonazepam: Another benzodiazepine used to treat seizures and panic disorders.

    Midazolam: A short-acting benzodiazepine used for sedation.

Uniqueness

Imidazo(4,5,1-jk)(1,4)benzodiazepine-2(1H)-thione stands out due to its unique structural features, such as the imidazo and thione groups, which are not commonly found in other benzodiazepines. These features may confer distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

CAS No.

257891-80-8

Molecular Formula

C16H20ClN3S

Molecular Weight

321.9 g/mol

IUPAC Name

6-chloro-10-(cyclobutylmethyl)-11-methyl-1,3,10-triazatricyclo[6.4.1.04,13]trideca-4,6,8(13)-triene-2-thione

InChI

InChI=1S/C16H20ClN3S/c1-10-7-20-15-12(9-19(10)8-11-3-2-4-11)5-13(17)6-14(15)18-16(20)21/h5-6,10-11H,2-4,7-9H2,1H3,(H,18,21)

InChI Key

PKZAJUIHMAJLNC-UHFFFAOYSA-N

Canonical SMILES

CC1CN2C3=C(CN1CC4CCC4)C=C(C=C3NC2=S)Cl

Origin of Product

United States

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